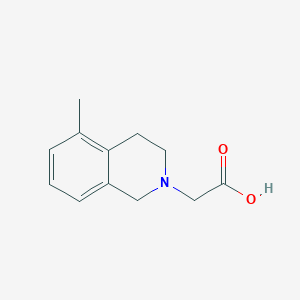
2-(5-Methyl-1,2,3,4-tetrahydroisoquinolin-2-yl)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(5-Methyl-1,2,3,4-tetrahydroisoquinolin-2-yl)acetic acid is a compound that can be associated with the class of tetrahydroisoquinolines, which are heterocyclic chemical compounds containing a tetrahydroisoquinoline moiety. These compounds are of interest due to their potential biological activities and their presence in various natural products.
Synthesis Analysis
The synthesis of tetrahydroisoquinoline derivatives can be achieved through different methods. One such method involves the treatment of o-quinol acetates derived from 6-hydroxy-7-methoxytetrahydroisoquinolines with acetic anhydride and concentrated sulfuric acid, leading to the formation of 5,6-diacetates. These diacetates can then be transformed into 5,6,7-trimethoxytetrahydroisoquinolines through hydrolysis and subsequent methylation . Although the specific synthesis of this compound is not detailed in the provided papers, the methodologies described could potentially be adapted for its synthesis.
Molecular Structure Analysis
The molecular structure of tetrahydroisoquinoline derivatives is characterized by the presence of a tetrahydroisoquinoline core, which is a bicyclic structure consisting of a benzene ring fused to a saturated six-membered ring containing a nitrogen atom. The substitution patterns on this core, such as the presence of a methyl group and an acetic acid moiety, can significantly influence the chemical and biological properties of the compound .
Chemical Reactions Analysis
Tetrahydroisoquinoline derivatives can undergo various chemical reactions depending on their substitution patterns and reaction conditions. For instance, the synthesis of substituted dihydroisoxazolines has been reported using reactions of substituted propenones with hydroxylamine hydrochloride and sodium acetate in aqueous acetic acid solution under ultrasound irradiation . This indicates that tetrahydroisoquinoline derivatives could potentially participate in similar reactions, leading to the formation of novel compounds.
Physical and Chemical Properties Analysis
The physical and chemical properties of tetrahydroisoquinoline derivatives can be influenced by their molecular structure. For example, the presence of an acetic acid moiety could impart certain solubility characteristics in polar solvents. Additionally, the photophysical study of related compounds, such as 2-aryl-2,3-dihydroquinolin-4(1H)-ones, has shown that they exhibit yellowish-white fluorescence under UV light and solvatochromic characteristics, suggesting that similar tetrahydroisoquinoline derivatives might also display interesting optical properties .
Applications De Recherche Scientifique
Redox-Neutral Annulations in Organic Synthesis
One notable application of 2-(5-Methyl-1,2,3,4-tetrahydroisoquinolin-2-yl)acetic acid is in redox-neutral annulations in organic synthesis. Specifically, this compound undergoes redox-neutral annulations with electron-deficient o-Tolualdehydes, where acetic acid acts as the solvent and the sole promoter. This process involves dual C-H functionalization, a significant reaction in organic chemistry due to its atom and step economy (Paul, Adili, & Seidel, 2019).
Conversion into 3,4-Dihydroisoquinolines
The compound also finds application in the synthesis of 3,4-dihydroisoquinolines. For instance, the treatment of N-nitroso-1,2,3,4-tetrahydroisoquinoline with a base leads to the conversion into 3,4-dihydroisoquinolines, showcasing the compound's versatility in organic transformations (Sakane, Terayama, Haruki, Otsuji, & Imoto, 1974).
Heterocyclization and Ring Annelation
The compound is also involved in heterocyclization reactions. For example, it participates in the formation of complex structures like 3,3-dimethyl-1-(5-thioxo-1,5-dihydro-1,2,4-triazol-3-ylmethylidenecarbonyl)-1,2,3,4-tetrahydroisoquinoline, highlighting its role in creating pharmacologically significant heterocycles (Surikova, Mikhailovskii, & Vakhrin, 2010).
Novel Synthesis of Antimicrobial Agents
Furthermore, the compound is instrumental in synthesizing novel antimicrobial agents. For instance, it's used in the synthesis of 4-benzylidene-2-((1-phenyl-3,4-dihydro isoquinoline-2(1H)-yl)methyl)oxazol-5(4H)-one derivatives, which have demonstrated promising antibacterial activity. This application underscores the compound's potential in drug discovery and pharmaceutical chemistry (Rao et al., 2020).
Mécanisme D'action
Target of Action
It is known that tetrahydroisoquinoline (thiq) derivatives, which include 2-(5-methyl-1,2,3,4-tetrahydroisoquinolin-2-yl)acetic acid, exert diverse biological activities against various infective pathogens and neurodegenerative disorders .
Mode of Action
Thiq derivatives are known to interact with their targets in a variety of ways, leading to changes in cellular processes .
Biochemical Pathways
Thiq derivatives are known to impact a wide range of biological activities, suggesting that they may influence multiple biochemical pathways .
Result of Action
Given the diverse biological activities of thiq derivatives, it can be inferred that the compound may have a wide range of effects at the molecular and cellular levels .
Propriétés
IUPAC Name |
2-(5-methyl-3,4-dihydro-1H-isoquinolin-2-yl)acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO2/c1-9-3-2-4-10-7-13(8-12(14)15)6-5-11(9)10/h2-4H,5-8H2,1H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRFSCBGNEQVRCM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2CCN(CC2=CC=C1)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[3-(2-methoxyethyl)-6-methylsulfonyl-1,3-benzothiazol-2-ylidene]-3-phenylpropanamide](/img/structure/B2507552.png)
![{[4-Ethoxy-3-(methylethyl)phenyl]sulfonyl}(1-ethyl-2-hydroxyethyl)amine](/img/structure/B2507554.png)
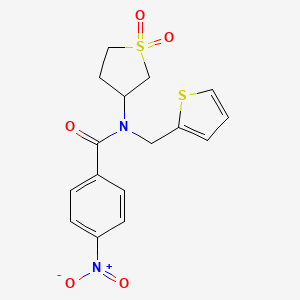
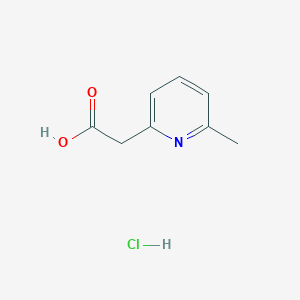
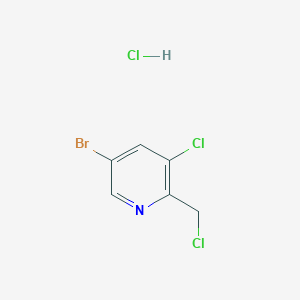
![2-cyclopentyl-N-(1,5-dimethyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)acetamide](/img/structure/B2507560.png)
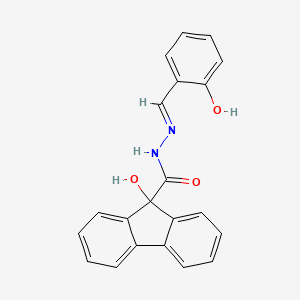
![1-benzyl-3-(4-chlorobenzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2507566.png)
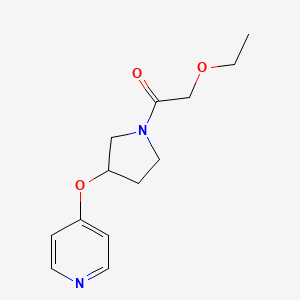
![6-methyl-4-oxo-N-propyl-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide](/img/structure/B2507568.png)
![2-[2-(4-chlorophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]-N-(2,4-dimethoxyphenyl)acetamide](/img/structure/B2507569.png)
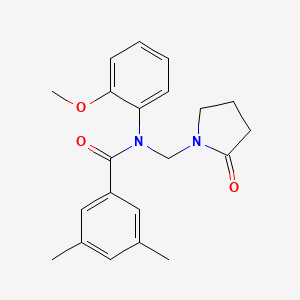
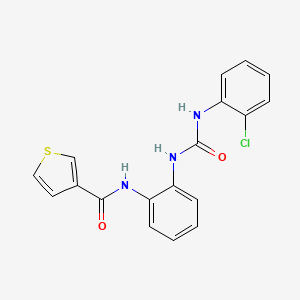
![methyl N-(4-{[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]sulfamoyl}phenyl)carbamate](/img/structure/B2507574.png)